5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C18H10Cl3F3N4O3 and its molecular weight is 493.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
1,3-Dipolar Cycloaddition Reactions : The compound is involved in the synthesis of substituted pyrrolo[3,2-d]isoxazoles, showcasing its reactivity in 1,3-dipolar cycloaddition reactions. This is a key technique for creating complex molecular structures in organic chemistry (Moroz et al., 2018).
Three-Component Spiro Heterocyclization : Utilized in the formation of complex spiro heterocyclic structures such as tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine) derivatives, indicating its versatility in multi-component chemical reactions (Salnikova et al., 2019).
Isoxazolo-pyrimidine Synthesis : Involved in the creation of isoxazolo[5,4-d]pyrimidine derivatives, demonstrating its role in synthesizing heterocyclic compounds which are significant in medicinal chemistry (Bamoharram et al., 2010).
Chemical Properties and Reactions
Synthesis of Hexahydropyrrolo[3,4-d]isoxazoles : This compound has been used to synthesize hexahydropyrrolo[3,4-d]isoxazole derivatives. These derivatives have been evaluated for their potential as anti-stress agents, highlighting the compound's relevance in synthesizing biologically active molecules (Badru et al., 2012).
Formation of Diverse Heterocyclic Compounds : It has been instrumental in the formation of various heterocyclic compounds such as isoxazoles, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolthio derivatives. These reactions showcase the compound's flexibility and utility in organic synthesis (Abdelhamid et al., 2006).
Synthesis of Fused Polycyclic Compounds : Demonstrates its use in the ultrasound-promoted synthesis of fused polycyclic compounds like pyrazolo[3,4-b]pyridines. This indicates its potential in advanced synthesis techniques (Nikpassand et al., 2010).
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3F3N4O3/c1-27(15-10(21)5-7(6-25-15)18(22,23)24)28-16(29)12-13(26-31-14(12)17(28)30)11-8(19)3-2-4-9(11)20/h2-6,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHHULIYDNMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3C(C2=O)ON=C3C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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